An In-depth Technical Guide to 1-Methylazepan-4-ol: Chemical and Physical Properties
An In-depth Technical Guide to 1-Methylazepan-4-ol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methylazepan-4-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of extensive experimental data for 1-Methylazepan-4-ol, this document also includes relevant data for its common precursor, 1-Methylazepan-4-one hydrochloride, to provide a broader context for researchers. A detailed experimental protocol for the synthesis of 1-Methylazepan-4-ol from its ketone analog is also presented.
Chemical Structure and Identifiers
1-Methylazepan-4-ol is a saturated seven-membered heterocyclic amine containing a hydroxyl group at the 4-position.
Table 1: Compound Identifiers for 1-Methylazepan-4-ol
| Identifier | Value |
| IUPAC Name | 1-methylazepan-4-ol[1] |
| CAS Number | 19065-49-7[1] |
| Molecular Formula | C₇H₁₅NO[1] |
| SMILES | CN1CCCC(O)CC1 |
| InChI | InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3[1] |
Physicochemical Properties
Experimental data for the physical properties of 1-Methylazepan-4-ol are not widely reported. The following table summarizes the available computed data from reputable chemical databases. For comparative purposes, a table with experimental data for the precursor, 1-Methylazepan-4-one hydrochloride, is also provided.
Table 2: Computed Physical and Chemical Properties of 1-Methylazepan-4-ol
| Property | Value | Source |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 129.115364102 Da | PubChem[1] |
| Topological Polar Surface Area | 23.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Table 3: Physical and Chemical Properties of 1-Methylazepan-4-one Hydrochloride
| Property | Value | Source |
| Molecular Weight | 163.65 g/mol | ChemScene[2] |
| Molecular Formula | C₇H₁₄ClNO | CymitQuimica[3] |
| Appearance | Solid | CymitQuimica[3] |
| Purity | ≥95% | ChemScene[2] |
| Storage Temperature | Room temperature or 2-8°C under inert atmosphere | ChemScene, Sigma-Aldrich[2][4] |
Synthesis of 1-Methylazepan-4-ol
A common and practical method for the synthesis of 1-Methylazepan-4-ol is the reduction of its corresponding ketone, 1-Methylazepan-4-one. This can be achieved using various reducing agents, with sodium borohydride being a mild and selective choice.
Experimental Protocol: Reduction of 1-Methylazepan-4-one Hydrochloride
This protocol provides a representative procedure for the synthesis of 1-Methylazepan-4-ol.
Materials:
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1-Methylazepan-4-one hydrochloride
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Sodium borohydride (NaBH₄)
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Methanol
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Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methylazepan-4-one hydrochloride in methanol. The concentration can be adjusted based on the scale of the reaction. Cool the solution to 0°C in an ice bath.
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Reduction: Slowly add sodium borohydride (typically 1.5 to 2 equivalents) to the stirred solution in small portions, maintaining the temperature at or below 10°C. The addition is exothermic and may cause bubbling.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.
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Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
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Extraction: To the remaining aqueous solution, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Repeat the extraction process two more times with fresh dichloromethane.
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Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-Methylazepan-4-ol. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 1-Methylazepan-4-ol is expected to show a singlet for the N-methyl protons, a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and a series of multiplets for the methylene protons of the azepane ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbon, the carbon attached to the hydroxyl group, and the different methylene carbons in the heterocyclic ring.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Methylazepan-4-ol is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A C-O stretching vibration should be observable in the 1000-1260 cm⁻¹ region. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) for 1-Methylazepan-4-ol would be expected at an m/z corresponding to its molecular weight (129.20). Common fragmentation patterns may include the loss of a water molecule or cleavage of the azepane ring.
Biological Activity and Applications
While 1-Methylazepan-4-one hydrochloride has been investigated as a PIM kinase inhibitor and for its potential in addiction treatment, specific biological activities for 1-Methylazepan-4-ol are not well-documented in publicly available literature.[5] As a functionalized azepane, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further chemical modifications, making it a useful intermediate in drug discovery and development.
Safety Information
Detailed toxicology data for 1-Methylazepan-4-ol is not available. Standard laboratory safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For its precursor, 1-Methylazepan-4-one hydrochloride, hazard statements indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6] Similar precautions should be considered for 1-Methylazepan-4-ol.
This guide summarizes the currently available technical information for 1-Methylazepan-4-ol. Researchers are encouraged to perform their own analytical characterization and safety assessments before use.
References
- 1. 1-Methylazepan-4-ol | C7H15NO | CID 10975509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-methylazepan-4-one Hydrochloride | 19869-42-2 | Benchchem [benchchem.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 4. chemscene.com [chemscene.com]
- 5. Buy 1-methylazepan-4-one Hydrochloride | 19869-42-2 [smolecule.com]
- 6. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
